![molecular formula C18H18N4O3 B2752641 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034232-07-8](/img/structure/B2752641.png)
4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
The compound “4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is known for its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Antimicrobial Activity
Compounds with structural features similar to "4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyridine derivatives have been developed and tested against a range of bacterial and fungal strains, demonstrating variable and modest activity. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Liquid Crystalline Properties
Research on luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles has shown that these compounds, with their bent-core structures, exhibit liquid crystalline behavior, including nematic and orthorhombic columnar phases. This indicates their potential use in materials science, particularly in the development of new liquid crystal displays and optical devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Anticancer Activity and Drug Design
The design and synthesis of novel compounds with specific structural motifs, such as 4-phenoxypiperidines, have shown promise in the development of new therapeutic agents. These compounds have been evaluated for their serotonin receptor agonist activity, indicating potential applications in treating gastrointestinal disorders and possibly other conditions (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003). Furthermore, compounds featuring piperazine rings have been explored for their anticancer properties and as carbonic anhydrase inhibitors, suggesting their applicability in cancer therapy and enzyme inhibition studies (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Molecular Docking and Pharmacological Characterization
The synthesis of compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and their evaluation through molecular docking studies have provided insights into their potential interaction with biological targets. These studies suggest applications in drug discovery, where understanding the binding efficiency and inhibitory potency can lead to the development of more effective pharmacological agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Future Directions
Pyrrolidine derivatives, such as the compound , play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in many physiological and pathological processes within the human body.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, inducible, and modulate its activity . This interaction could lead to changes in the production of nitric oxide, which could have various downstream effects.
properties
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-17(21-9-8-20-16)25-15-3-2-10-22(12-15)18(23)14-6-4-13(11-19)5-7-14/h4-9,15H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLBDXMLQDJSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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